Methyl 4-(3,4-dimethoxyphenyl)-2-oxo-6-((phenylsulfonyl)methyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
The compound is a derivative of tetrahydropyrimidine, which is a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms, with hydrogen atoms attached to the carbon atoms. The presence of the dimethoxyphenyl and phenylsulfonyl groups suggest that this compound could have interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3,4-dimethoxyphenyl group with a compound containing the tetrahydropyrimidine ring. The phenylsulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a tetrahydropyrimidine ring, which is a heterocyclic ring structure. This ring would be substituted with a 3,4-dimethoxyphenyl group, a phenylsulfonyl group, and a carboxylate group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the phenylsulfonyl and carboxylate groups could make this compound reactive towards nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. The presence of the dimethoxyphenyl and phenylsulfonyl groups could influence its solubility, melting point, and other physical properties .Scientific Research Applications
Synthesis Methods and Chemical Properties
Structural Analysis and Conformation
The molecular structures and conformational analysis of tetrahydropyrimidine derivatives, which are closely related to the subject compound, have been extensively studied using X-ray crystallography and quantum chemical calculations. These analyses provide insights into the molecular geometry, conformational characteristics, and crystal packing, revealing the importance of functional groups on these properties. For example, the study of aryl substituted ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates highlighted the role of different aryl groups in affecting the molecule's conformation and packing in the crystal lattice (S. Nayak et al., 2011).
Safety and Hazards
properties
IUPAC Name |
methyl 6-(benzenesulfonylmethyl)-4-(3,4-dimethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O7S/c1-28-16-10-9-13(11-17(16)29-2)19-18(20(24)30-3)15(22-21(25)23-19)12-31(26,27)14-7-5-4-6-8-14/h4-11,19H,12H2,1-3H3,(H2,22,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIZNRTUWKQHNG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=CC=C3)C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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